Ammonium octadecyl sulphate
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Overview
Description
Ammonium octadecyl sulfate, also known as ammonium stearyl sulfate, is a surfactant belonging to the class of anionic surfactants. It is commonly used in various industrial and consumer products due to its excellent emulsifying, dispersing, and foaming properties. The compound has the molecular formula C18H41NO4S and is characterized by its long hydrophobic alkyl chain and hydrophilic sulfate group, making it effective in reducing surface tension and stabilizing emulsions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ammonium octadecyl sulfate is typically synthesized through the sulfation of stearyl alcohol (octadecanol) with sulfur trioxide (SO3) or chlorosulfonic acid (ClSO3H), followed by neutralization with ammonia (NH3). The reaction can be represented as follows: [ \text{C18H37OH} + \text{SO3} \rightarrow \text{C18H37OSO3H} ] [ \text{C18H37OSO3H} + \text{NH3} \rightarrow \text{C18H37OSO3NH4} ]
The reaction is usually carried out in a continuous reactor, such as a falling film reactor, at temperatures ranging from 30°C to 60°C. The resulting product is then neutralized with ammonia to form ammonium octadecyl sulfate .
Industrial Production Methods
Industrial production of ammonium octadecyl sulfate involves the use of large-scale continuous reactors to ensure consistent product quality and high yield. The process typically includes the following steps:
Sulfation: Stearyl alcohol is reacted with sulfur trioxide in a falling film reactor.
Neutralization: The resulting stearyl sulfate is neutralized with ammonia.
Purification: The product is purified through filtration and drying to remove any impurities and excess reagents.
Chemical Reactions Analysis
Types of Reactions
Ammonium octadecyl sulfate can undergo various chemical reactions, including:
Hydrolysis: In acidic or basic conditions, it can hydrolyze to form stearyl alcohol and sulfuric acid or ammonium sulfate.
Oxidation: It can be oxidized to form sulfonic acids.
Substitution: It can participate in substitution reactions where the sulfate group is replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Typically occurs in the presence of strong acids or bases.
Oxidation: Can be carried out using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Substitution: Requires specific reagents depending on the desired substitution.
Major Products Formed
Hydrolysis: Stearyl alcohol and ammonium sulfate.
Oxidation: Stearyl sulfonic acids.
Substitution: Various substituted stearyl derivatives.
Scientific Research Applications
Ammonium octadecyl sulfate has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and as a dispersing agent in various chemical reactions.
Biology: Employed in the preparation of biological samples for microscopy and as a component in cell lysis buffers.
Medicine: Utilized in drug delivery systems to enhance the solubility and stability of hydrophobic drugs.
Industry: Commonly used in the formulation of detergents, shampoos, and other personal care products due to its excellent emulsifying and foaming properties .
Mechanism of Action
The mechanism of action of ammonium octadecyl sulfate is primarily based on its surfactant properties. The compound reduces surface tension by adsorbing at the interface between water and oil, thereby stabilizing emulsions and dispersions. Its long hydrophobic alkyl chain interacts with hydrophobic substances, while the hydrophilic sulfate group interacts with water, allowing it to effectively solubilize and disperse hydrophobic compounds .
Comparison with Similar Compounds
Similar Compounds
Sodium dodecyl sulfate (SDS): Another anionic surfactant with a shorter alkyl chain.
Ammonium lauryl sulfate (ALS): Similar structure but with a shorter alkyl chain.
Cetyltrimethylammonium bromide (CTAB): A cationic surfactant with a similar alkyl chain length but different ionic properties
Uniqueness
Ammonium octadecyl sulfate is unique due to its long alkyl chain, which provides superior emulsifying and foaming properties compared to shorter-chain surfactants. Its anionic nature also makes it compatible with a wide range of formulations, particularly in personal care and industrial applications .
Properties
CAS No. |
4696-46-2 |
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Molecular Formula |
C18H41NO4S |
Molecular Weight |
367.6 g/mol |
IUPAC Name |
azanium;octadecyl sulfate |
InChI |
InChI=1S/C18H38O4S.H3N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-23(19,20)21;/h2-18H2,1H3,(H,19,20,21);1H3 |
InChI Key |
NGOVNSCURCOLBI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOS(=O)(=O)[O-].[NH4+] |
Origin of Product |
United States |
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